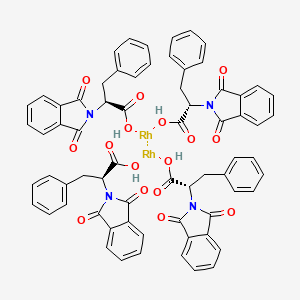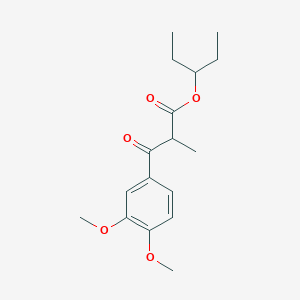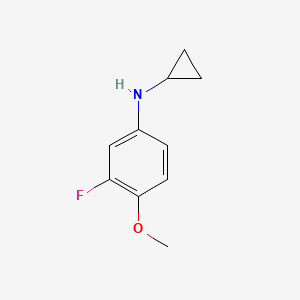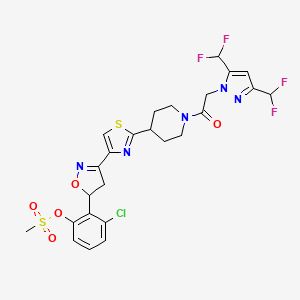
Fluoxapiprolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoxapiprolin is a fungicide belonging to the piperidinyl thiazole isoxazoline class. It is primarily used to control oomycete fungi, which cause diseases such as Phytophthora rot and downy mildew in various crops . This compound works by inhibiting oxysterol binding proteins, which are crucial for the survival of fungal cells .
Vorbereitungsmethoden
The synthesis of fluoxapiprolin involves multiple steps, including the formation of key intermediates and their subsequent reactions. Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Fluoxapiprolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fluoxapiprolin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of oxysterol binding protein inhibition . In biology, it is employed to investigate the effects of fungicides on plant pathogens . In medicine, this compound is being explored for its potential use in developing new antifungal therapies . Industrially, it is used to protect crops from fungal diseases, thereby improving agricultural productivity .
Wirkmechanismus
Fluoxapiprolin exerts its effects by inhibiting oxysterol binding proteins, which are involved in lipid transport and membrane maintenance in fungal cells . By disrupting these processes, this compound effectively kills the fungal cells and prevents the spread of disease . The molecular targets of this compound include specific oxysterol binding protein homologues that are essential for the survival of oomycete fungi .
Vergleich Mit ähnlichen Verbindungen
Fluoxapiprolin is similar to other piperidinyl thiazole isoxazoline fungicides, such as oxathiapiprolin . Both compounds target oxysterol binding proteins and are effective against oomycete fungi . this compound has a unique chemical structure that provides it with distinct properties and advantages over other fungicides . For example, it has a broader spectrum of activity and is more effective at lower concentrations .
Eigenschaften
CAS-Nummer |
1360819-11-9 |
|---|---|
Molekularformel |
C25H24ClF4N5O5S2 |
Molekulargewicht |
650.1 g/mol |
IUPAC-Name |
[2-[3-[2-[1-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl]-3-chlorophenyl] methanesulfonate |
InChI |
InChI=1S/C25H24ClF4N5O5S2/c1-42(37,38)40-19-4-2-3-14(26)22(19)20-10-15(33-39-20)17-12-41-25(31-17)13-5-7-34(8-6-13)21(36)11-35-18(24(29)30)9-16(32-35)23(27)28/h2-4,9,12-13,20,23-24H,5-8,10-11H2,1H3 |
InChI-Schlüssel |
ZEXXEODAXHSRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=C(C(=CC=C1)Cl)C2CC(=NO2)C3=CSC(=N3)C4CCN(CC4)C(=O)CN5C(=CC(=N5)C(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


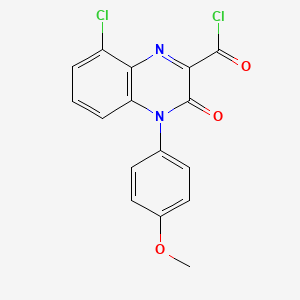
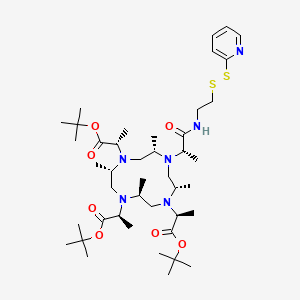
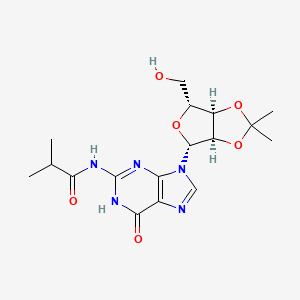
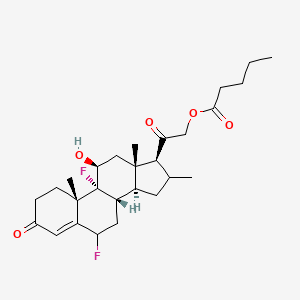

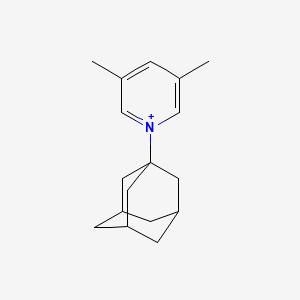

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)

